An In-depth Technical Guide to 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole: A Privileged Scaffold in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its potential as a cornerstone building block in the creation of novel therapeutic agents. While specific experimental data for this exact molecule is emerging, this guide synthesizes established principles from related, well-documented imidazole derivatives to provide a robust and scientifically grounded perspective.
Introduction: Unveiling a High-Potential Building Block
4-bromo-2-(1,1-difluoroethyl)-1H-imidazole is a halogenated imidazole derivative that combines three key structural motifs, each conferring unique and valuable properties for drug design:
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The Imidazole Core: A five-membered aromatic heterocycle, the imidazole ring is a "privileged structure" in medicinal chemistry.[1][2] It is a common feature in numerous FDA-approved drugs and natural biomolecules like the amino acid histidine.[3] Its two nitrogen atoms can act as hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets such as enzymes and receptors.[1]
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The Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This allows for the straightforward introduction of diverse molecular fragments, facilitating the rapid construction of compound libraries for screening.
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The 1,1-Difluoroethyl Group: The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profile.[5] The difluoroethyl moiety, in particular, can improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the imidazole ring and enhance binding affinity to target proteins through unique electrostatic interactions.[5]
The convergence of these three features makes 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole a highly attractive scaffold for exploring new chemical space in drug discovery programs.
Physicochemical Properties and Identification
Precise experimental data for 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole is not yet widely published. However, we can define its core identity and predict its properties based on its structure.
| Property | Value | Source |
| CAS Number | 1785475-96-8 | [6] |
| Molecular Formula | C₅H₅BrF₂N₂ | Calculated |
| Molecular Weight | 227.01 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow solid | Analogy to[6] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Analogy |
| pKa | Predicted: Lower than unsubstituted imidazole due to electron-withdrawing F atoms | [5] |
Note: The molecular weight is calculated based on the isotopic masses of the most common isotopes of each element.
Synthesis and Reactivity: A Proposed Pathway
Caption: Proposed synthetic workflow for 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole.
This protocol is a self-validating system based on common procedures for the bromination of imidazoles, such as the synthesis of 4-bromo-2-nitro-1H-imidazole.[7]
Objective: To regioselectively introduce a bromine atom at the C4 position of the 2-(1,1-difluoroethyl)-1H-imidazole core.
Materials:
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2-(1,1-difluoroethyl)-1H-imidazole
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N-Bromosuccinimide (NBS)
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N,N-Dimethylformamide (DMF), anhydrous
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Chloroform (CHCl₃), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(1,1-difluoroethyl)-1H-imidazole (1.0 eq) in a 1:1 mixture of anhydrous DMF and CHCl₃.
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Causality: The use of anhydrous solvents is crucial to prevent side reactions of the electrophilic brominating agent. The solvent mixture is chosen to ensure the solubility of both the starting material and the reagent.[7]
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes.
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Causality: NBS is a mild and effective source of electrophilic bromine, which minimizes over-bromination.[8] Dropwise addition at low temperature helps to control the reaction exotherm and improve regioselectivity. The C4/C5 positions of the imidazole ring are electron-rich and susceptible to electrophilic attack.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Trustworthiness: TLC is a critical self-validating step. A new spot with a different Rf value corresponding to the brominated product should appear, while the starting material spot disappears.
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Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Causality: The basic wash neutralizes any acidic byproducts.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Causality: Column chromatography separates the desired product from any unreacted starting material, over-brominated side products, and succinimide.
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Applications in Drug Discovery and Medicinal Chemistry
The unique combination of structural motifs in 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole provides a logical foundation for its use in developing novel therapeutics.
Caption: Logical relationships between structural features and drug-like properties.
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Antifungal Agents: Imidazole is the core scaffold of many widely used antifungal drugs (e.g., ketoconazole, miconazole).[9] The development of new imidazole derivatives is a key strategy to combat drug-resistant fungal strains.[10]
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Kinase Inhibitors: The imidazole scaffold is a common motif in kinase inhibitors used in oncology.[5] The ability to functionalize the 4-position via the bromo group allows for the exploration of interactions with specific pockets in the ATP-binding site of various kinases.
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Anti-inflammatory and Anticancer Agents: Imidazole derivatives have shown a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][9] The difluoroethyl group can enhance cell permeability and metabolic stability, potentially leading to more potent and durable therapeutic effects.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole. However, based on the GHS classifications for the closely related compound 4-bromo-1H-imidazole, the following hazards should be assumed[11]:
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Toxicity: Toxic if swallowed (Acute Toxicity, Oral).
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Irritation: Causes skin irritation and serious eye irritation.
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Respiratory: May cause respiratory irritation.
Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-bromo-2-(1,1-difluoroethyl)-1H-imidazole represents a strategically designed chemical building block with high potential for medicinal chemistry and drug discovery. Its trifecta of a biologically relevant imidazole core, a versatile synthetic handle, and a property-enhancing difluoroethyl group makes it an invaluable tool for researchers aiming to develop the next generation of therapeutics. As research progresses, the full scope of its applications will undoubtedly expand, solidifying the importance of such "decorated" heterocyclic scaffolds in modern pharmaceutical development.
References
- Papadopoulos, A., et al. (2010). Convenient synthesis of polybrominated imidazole building blocks. Arkivoc, 2011(5), 24-37.
- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett, 34(14), 1485-1488.
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ResearchGate. Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. [Link]
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
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PubChem. 1H-Imidazole, 4-bromo-. [Link]
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PubChem. 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde. [Link]
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- Mphahane, N., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5399.
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5859.
- Atanasova-Stamova, S., et al. (2018).
- Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review.
- Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4561.
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ResearchGate. Biological Significance of Imidazole-Based Analogues in New Drug Development. [Link]
- De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342.
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MDPI. Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. [Link]
- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 10-17.
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